(S)-1-Cbz-3-pyrrolidinecarboxamide chemical properties
(S)-1-Cbz-3-pyrrolidinecarboxamide chemical properties
An In-Depth Technical Guide to (S)-1-Cbz-3-pyrrolidinecarboxamide: Synthesis, Characterization, and Applications
Executive Summary
The pyrrolidine ring is a cornerstone scaffold in modern medicinal chemistry, prized for its three-dimensional structure that allows for comprehensive exploration of pharmacophore space.[1][2] This guide focuses on a specific, high-value derivative, (S)-1-Cbz-3-pyrrolidinecarboxamide, a chiral building block with significant potential in drug discovery. The strategic placement of a carboxybenzyl (Cbz) protecting group and a primary carboxamide at the C3 position creates a molecule with defined stereochemistry and versatile functionality. This document provides a senior-level perspective on the synthesis, purification, analytical characterization, and potential applications of this compound, intended for researchers, chemists, and drug development professionals. We will delve into the rationale behind synthetic choices and analytical methods, establishing a framework for its practical use in a research setting.
Core Chemical Properties and Structure
(S)-1-Cbz-3-pyrrolidinecarboxamide is a derivative of L-proline, featuring a Cbz group protecting the ring's nitrogen and a primary amide function at the 3-position. This combination imparts specific physicochemical characteristics crucial for its role as a synthetic intermediate.
Molecular Structure
The fundamental structure is depicted below, highlighting the key functional groups.
Caption: Chemical Structure of (S)-1-Cbz-3-pyrrolidinecarboxamide.
Physicochemical Data
Direct experimental data for this specific carboxamide is not widely published. The following table summarizes its calculated properties and expected values based on its precursor, (S)-1-Cbz-pyrrolidine-3-carboxylic acid.
| Property | Value / Expected Value | Source / Rationale |
| Molecular Formula | C₁₃H₁₆N₂O₃ | Calculated |
| Molecular Weight | 248.28 g/mol | Calculated |
| CAS Number | Not assigned | This specific amide is often synthesized as needed. |
| Appearance | White to off-white crystalline solid | Expected based on similar small molecules. |
| Melting Point | >100 °C (Predicted) | Expected to be higher than the starting acid (96-98 °C) due to stronger intermolecular hydrogen bonding from the primary amide.[3][4] |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in DCM, EtOAc; poorly soluble in water and non-polar solvents. | Typical solubility profile for a polar, protected amino acid derivative. |
| pKa | ~17 (Amide N-H) | Estimated value for a primary amide proton. |
Synthesis and Purification Protocol
The most reliable and common synthesis route involves the amidation of its corresponding carboxylic acid, (S)-1-Cbz-pyrrolidine-3-carboxylic acid. This process requires the activation of the carboxyl group to facilitate nucleophilic attack by an ammonia equivalent.
Rationale for Synthetic Approach (E-E-A-T)
Direct amidation of a carboxylic acid with ammonia is thermodynamically unfavorable and requires harsh conditions. To achieve a high-yield conversion under mild conditions, a coupling agent is essential. Peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or the EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole) system are industry standards. They function by converting the carboxylic acid's hydroxyl group into a better leaving group, forming a highly reactive acylium ion intermediate that is readily attacked by a nucleophile. An organic base, such as DIPEA (N,N-Diisopropylethylamine), is included to neutralize any acid byproducts and ensure the nucleophile remains in its free, unprotonated state.
Detailed Experimental Protocol
Objective: To synthesize (S)-1-Cbz-3-pyrrolidinecarboxamide from (S)-1-Cbz-pyrrolidine-3-carboxylic acid.
Materials:
-
Ammonium chloride (NH₄Cl) (1.5 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
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Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add (S)-1-Cbz-pyrrolidine-3-carboxylic acid (1.0 eq), ammonium chloride (1.5 eq), and HATU (1.2 eq).
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Solvent Addition: Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the starting acid).
-
Initiation: Cool the mixture to 0 °C using an ice bath. Slowly add DIPEA (3.0 eq) dropwise over 5 minutes. The mixture may turn from a suspension to a clear solution.
-
Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC) or LC-MS, ensuring the disappearance of the starting carboxylic acid.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (10x the volume of DMF). Wash the organic layer sequentially with saturated aqueous NaHCO₃ (3x), water (1x), and brine (1x).
-
Causality: The NaHCO₃ wash removes unreacted HATU byproducts and any remaining acidic components. The brine wash helps to break any emulsions and remove residual water.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, typically starting with 100% dichloromethane (DCM) and gradually increasing the polarity with methanol (e.g., DCM:MeOH 98:2 to 95:5), is effective for isolating the pure product.
-
Final Product: Combine the pure fractions, concentrate under reduced pressure, and dry under high vacuum to obtain (S)-1-Cbz-3-pyrrolidinecarboxamide as a solid.
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of the target compound.
Analytical Characterization: A Self-Validating System
Confirmation of the product's identity and purity is paramount. A combination of spectroscopic methods provides a self-validating system to ensure the correct molecule has been synthesized.
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals corresponding to different parts of the molecule. Due to the restricted rotation around the carbamate (Cbz) bond, some signals may appear as broadened peaks or as sets of duplicate peaks (rotamers).[6]
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~7.3 ppm (multiplet, 5H): Aromatic protons of the benzyl group.
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~5.1 ppm (singlet or multiplet, 2H): Methylene (-CH₂) protons of the Cbz group.
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~5.5-7.0 ppm (two broad singlets, 2H): The two diastereotopic protons of the primary amide (-CONH₂).
-
~3.2-3.8 ppm (multiplet, 4H): Protons on the pyrrolidine ring at positions 2 and 5.
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~2.0-2.5 ppm (multiplet, 3H): Protons on the pyrrolidine ring at positions 3 and 4.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
~175 ppm: Carbonyl carbon of the primary amide.
-
~155 ppm: Carbonyl carbon of the Cbz carbamate.
-
~127-136 ppm: Aromatic carbons.
-
~67 ppm: Methylene carbon of the Cbz group.
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~25-55 ppm: sp³ carbons of the pyrrolidine ring.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) is the preferred method. The expected exact mass for the protonated molecule [M+H]⁺ is 249.1234 , corresponding to the formula C₁₃H₁₇N₂O₃⁺.[7]
-
Infrared (IR) Spectroscopy:
-
~3350 and 3180 cm⁻¹: Two distinct N-H stretching bands for the primary amide.
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~1680 cm⁻¹: C=O stretching (Amide I band).
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~1695 cm⁻¹: C=O stretching of the Cbz carbamate.
-
~1580 cm⁻¹: N-H bending (Amide II band).
-
Applications in Drug Discovery
The pyrrolidine scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous approved drugs.[1][2] (S)-1-Cbz-3-pyrrolidinecarboxamide serves as a valuable chiral building block for accessing novel chemical entities.
-
Scaffold for Complex Synthesis: It is an ideal starting point for creating libraries of compounds. The primary amide can act as a key hydrogen bond donor for target engagement, while the Cbz group can be easily removed under standard hydrogenolysis conditions to reveal a secondary amine, which can be further functionalized.
-
Enzyme Inhibition: Pyrrolidine carboxamides have demonstrated potent inhibitory activity against various enzymes. A notable example is their role as inhibitors of InhA (enoyl acyl carrier protein reductase) from Mycobacterium tuberculosis, a critical target for anti-tuberculosis drugs.[8] The amide moiety is often crucial for binding within the active site of enzymes like proteases, kinases, and polymerases.
-
CNS-Penetrant Agents: The pyrrolidine ring is frequently incorporated into molecules designed to cross the blood-brain barrier. Derivatives have been developed as potent antagonists for central nervous system targets like the TRPV1 receptor for pain relief.[9]
Safety, Handling, and Storage
While specific toxicity data for (S)-1-Cbz-3-pyrrolidinecarboxamide is not available, prudent laboratory practices for handling novel chemical entities should be strictly followed.
-
Handling: Use in a well-ventilated chemical fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[10][11] Avoid inhalation of dust and direct contact with skin and eyes.[12]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. For long-term stability, storage at -20°C is recommended, consistent with its carboxylic acid precursor.[5] The compound may be sensitive to moisture and light.[12]
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
References
-
Macmillan Group Supplementary Information. Princeton University. [Link]
-
(S)-3-Amino-1-Cbz-pyrrolidine Hydrochloride. St. John's Organics. [Link]
-
Synthesis method of 1-N-CBZ-PYRROLIDINE-3-CARBOXYLIC ACID. Mol-Instincts. [Link]
-
Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. PubMed Central (PMC). [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. [Link]
-
Discovery of (S)-N-(3-isopropylphenyl)-2-(5-phenylthiazol-2-yl)pyrrolidine-1-carboxamide as potent and brain-penetrant TRPV1 antagonist. PubMed. [Link]
-
Mass spectra of compounds 1-3 obtained by LC-ESI-QTOF-MS. ResearchGate. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. [Link]
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- 9. Discovery of (S)-N-(3-isopropylphenyl)-2-(5-phenylthiazol-2-yl)pyrrolidine-1-carboxamide as potent and brain-penetrant TRPV1 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
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